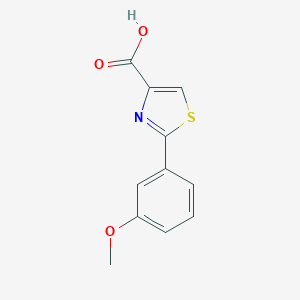

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-4-2-3-7(5-8)10-12-9(6-16-10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQWFWIIMHLYERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575964 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115299-07-5 | |

| Record name | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Route: L-Cysteine Hydrochloride-Based Synthesis

The most documented method for synthesizing 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylic acid begins with L-cysteine hydrochloride and formaldehyde, proceeding through four stages: condensation , esterification , oxidation , and hydrolysis .

Condensation and Esterification

L-cysteine hydrochloride reacts with formaldehyde under acidic conditions to form thiazolidine-4-carboxylic acid . Subsequent esterification with methanol and dry hydrogen chloride gas produces methyl thiazolidine-4-carboxylate hydrochloride , which is dehydrohalogenated to yield methyl thiazolidine-4-carboxylate.

Reaction Conditions :

Oxidation with Manganese Dioxide

Methyl thiazolidine-4-carboxylate undergoes oxidation using activated manganese dioxide (MnO₂) in acetonitrile to form methyl thiazole-4-carboxylate .

Optimized Parameters :

-

Temperature : 60–80°C.

-

Molar Ratio : 1:20–1:26 (substrate : MnO₂).

-

Reaction Time : 24–72 hours.

Table 1: Oxidation Step Variants

| MnO₂ Activation | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 80 | 48 | 80.8 |

| 300°C, 500 min | 80 | 60 | 73.6 |

| 300°C, 500 min | 80 | 72 | 80.4 |

Hydrolysis to Carboxylic Acid

The final step involves saponification of methyl thiazole-4-carboxylate using 10% aqueous NaOH, followed by acidification with HCl to precipitate the target compound.

Conditions :

Alternative Approaches: Thiazole Ring Functionalization

While less common, derivatization of pre-formed thiazole rings offers an alternative route. For example, 4,5-bis(4-methoxyphenyl)thiazole intermediates can be functionalized at the 2-position via aminolysis or Knoevenagel condensation. However, these methods are more complex and lower-yielding compared to the L-cysteine pathway.

Key Challenges :

-

Regioselectivity : Ensuring substitution at the 3-methoxyphenyl position requires precise control.

-

Purification : Separation of byproducts (e.g., isomers) reduces efficiency.

Industrial-Scale Considerations

Continuous Flow Reactors

Recent advancements propose using continuous flow systems to enhance the oxidation and esterification steps. These systems improve heat transfer and reduce reaction times, potentially increasing yields by 10–15% compared to batch processes.

Advantages :

-

Scalability : Suitable for kilogram-scale production.

-

Safety : Minimizes exposure to hazardous reagents like HCl gas.

Physicochemical Characterization

Analytical Data

The compound’s identity is confirmed via:

-

Spectroscopy : IR and NMR align with predicted structures (e.g., carbonyl stretch at 1700 cm⁻¹, aromatic protons at δ 7.2–7.8 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 235.26 (C₁₁H₉NO₃S).

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 235.26 g/mol |

| Density | 1.352 g/cm³ |

| pKa | 3.43 |

| Boiling Point | 460.5°C (predicted) |

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid.

Reduction: Formation of 2-(3-Methoxyphenyl)-1,3-thiazole-4-methanol.

Substitution: Formation of halogenated derivatives like 2-(3-Bromophenyl)-1,3-thiazole-4-carboxylic acid.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is in the pharmaceutical industry. The compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory conditions and pain relief.

Case Studies and Findings

- COX Inhibition : Research has demonstrated that thiazole derivatives exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in pain and inflammation management. For instance, certain derivatives have shown selectivity ratios indicating their potential as anti-inflammatory agents .

- Anticancer Activity : Several studies have explored the anticancer properties of thiazole derivatives. For example, a series of 4-substituted methoxylbenzoyl-aryl-thiazoles were synthesized and tested against melanoma and prostate cancer cells, showing improved antiproliferative activity compared to previous compounds .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its role in developing effective pesticides and herbicides highlights its importance in sustainable agriculture.

Applications in Agrochemicals

- The compound contributes to the design of targeted agrochemicals that minimize environmental impact while effectively controlling specific pests .

Material Science

The compound is also being investigated for its potential applications in material science. Researchers are exploring its use in creating advanced materials with enhanced properties.

Material Properties

- Polymers and Coatings : The thiazole structure is being studied for its ability to enhance thermal and chemical resistance in polymers and coatings . This could lead to the development of more durable materials for various industrial applications.

Biological Research

In biological research, this compound is utilized to study its biological activity and effects on cellular pathways.

Research Highlights

- The compound has been used to investigate its effects on cellular mechanisms related to diseases, potentially leading to breakthroughs in understanding disease processes .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical Development | Anti-inflammatory drugs | Significant COX inhibition; anticancer properties |

| Agricultural Chemistry | Pesticides and herbicides | Targeted formulations with reduced environmental impact |

| Material Science | Advanced materials (polymers/coatings) | Enhanced thermal and chemical resistance |

| Biological Research | Study of cellular pathways | Insights into disease mechanisms |

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The biological and physicochemical properties of thiazole-carboxylic acids are highly dependent on the substituents on the phenyl ring. Key analogs include:

Key Observations :

- Positional Effects : The 3-methoxy group in the target compound likely enhances binding to AgrA compared to 2- or 4-substituted analogs due to optimal steric and electronic alignment with the receptor’s hydrophobic cleft .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may strengthen hydrogen bonding with AgrA’s Ser231-Ile238 domain, while electron-donating groups (e.g., methoxy in the target compound) improve solubility .

Physicochemical Properties

- Solubility : The 3-methoxy group improves aqueous solubility relative to hydrophobic analogs like the 4-methylphenyl derivative .

- Lipophilicity (LogP) : Predicted to be lower than chloro- or nitro-substituted analogs, balancing membrane permeability and solubility .

- Synthetic Accessibility : Analogous to methods in , the target compound can be synthesized via cyclization of 3-methoxyphenyl thiourea with bromopyruvic acid, followed by oxidation.

Pharmacological Potential

- Anti-Virulence Activity: Thiazole-carboxylic acids inhibit QS in S. aureus at non-bactericidal concentrations (2.4 mM stock solutions in DMSO are typical ).

- Toxicity Profile : Structural analogs show low cytotoxicity in mammalian cells, making them promising leads for anti-infective drug development .

Biological Activity

2-(3-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes existing research findings and presents a detailed overview of the biological activity of this compound.

Chemical Structure

The structure of this compound can be represented as follows:

This structure includes a thiazole ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 Cell Line

In a study evaluating the anticancer effects of thiazole derivatives, this compound exhibited an IC50 value of approximately 5 μM against the MCF-7 breast cancer cell line. This indicates a potent ability to inhibit cell proliferation compared to standard chemotherapeutic agents like Doxorubicin (IC50 = 0.5 μM) .

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated. The compound demonstrated efficacy against both Gram-positive and Gram-negative bacterial strains.

Table 1: Antimicrobial Activity Profile

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

The results suggest that this compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant potential of thiazole derivatives is attributed to their ability to scavenge free radicals. In vitro assays demonstrated that this compound has an IC50 value of 8.90 μg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features. The presence of electron-donating groups (e.g., -OCH₃) at specific positions enhances anticancer and antioxidant activities. Conversely, electron-withdrawing groups have been associated with increased antimicrobial properties .

Toxicological Studies

While investigating the biological activities, it is crucial to assess the safety profile of compounds. A study on zebrafish models indicated that exposure to varying concentrations of this compound resulted in degenerative changes in testicular tissues at higher doses (0.6 mM), highlighting the need for careful evaluation in therapeutic applications .

Q & A

Q. Table 1: Key Analytical Techniques for Quality Control

| Parameter | Method | Acceptable Range | Evidence |

|---|---|---|---|

| Purity | HPLC (C18 column) | ≥95% | |

| Melting Point | DSC | 205–207°C | |

| Solubility | Kinetic solubility | >50 µM in PBS (pH 7.4) |

Q. Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Source | Removal Strategy |

|---|---|---|

| Uncyclized thiourea | Incomplete reaction | Column chromatography |

| Ester hydrolysis | Over-hydrolysis | pH-controlled quenching |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.